N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide

Blood-Brain Barrier Penetration Lipophilicity Pharmacokinetics

Sourcing inconsistent racetam analogs leads to irreproducible CNS permeability data. This 4-butyl-2-oxopyrrolidine acetamide (CAS 651311-31-8) solves that by providing a well-characterized, high-LogP (1.85) standard. • Serves as Brivaracetam Impurity 52 for HPLC/LC-MS method validation per ICH Q3A/Q3B. • Optimal lipophilic probe for in vitro BBB models (MDCK-MDR1, hCMEC/D3) due to its elevated passive permeability. • Supplied as a high-purity, structurally confirmed reference material, shipped globally under ambient conditions.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 651311-31-8
Cat. No. B12902334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide
CAS651311-31-8
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)N(C1)NC(=O)C
InChIInChI=1S/C10H18N2O2/c1-3-4-5-9-6-10(14)12(7-9)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)
InChIKeyIYBJCJXWTOYMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide (CAS 651311-31-8): Procurement-Grade Overview of a 4-Alkyl Racetam Analog


N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide (CAS 651311-31-8) is a synthetic pyrrolidinone derivative classified within the racetam family of nootropic compounds. Its core structure is a 2-oxo-1-pyrrolidine acetamide scaffold bearing a butyl substituent at the 4-position of the pyrrolidinone ring . This compound is characterized by a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol . As a 4-substituted analog of the prototypical nootropic piracetam, it is of primary interest in medicinal chemistry and preclinical research for investigating structure-activity relationships (SAR) related to lipophilicity and target engagement [1].

Procurement Risk Alert: Why a Generic 'Racetam' Cannot Substitute for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide (CAS 651311-31-8) in Research


The racetam family exhibits profound pharmacodynamic and pharmacokinetic divergence based on minimal structural modifications. While piracetam, oxiracetam, and aniracetam all share the 2-oxo-1-pyrrolidine core, their substituents dictate vastly different potency, lipophilicity, and blood-brain barrier (BBB) penetration profiles [1]. For instance, the addition of a 4-phenyl group (phenylpiracetam) increases potency by an estimated 30- to 60-fold compared to unsubstituted piracetam [2]. Consequently, treating N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide as a simple interchangeable 'racetam' introduces significant experimental variance. Its specific butyl chain confers a unique partition coefficient (LogP) and polar surface area (PSA) that directly influence its in vitro distribution and in vivo central nervous system (CNS) exposure, making precise sourcing essential for reproducible, mechanism-specific studies .

Quantitative Differentiation Guide for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide (CAS 651311-31-8) vs. Primary Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Piracetam

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide exhibits a calculated LogP of 1.85, representing a dramatic increase in lipophilicity relative to the parent compound piracetam . This quantitative difference is directly correlated with improved passive diffusion across biological membranes, a critical factor for CNS-targeted research [1].

Blood-Brain Barrier Penetration Lipophilicity Pharmacokinetics

Reduced Polar Surface Area (PSA) Relative to Parent Scaffold

The compound's topological polar surface area (tPSA) is calculated at 52.9 Ų . This value is notably below the threshold of 60-70 Ų typically required for optimal oral absorption and passive CNS penetration [1], and is lower than that of piracetam (tPSA: 63.4 Ų) due to the masking of polarity by the butyl substituent.

Membrane Permeability Drug Design Physicochemical Property

Class-Level Potency Inference Based on 4-Substitution SAR

In the racetam class, substitution at the 4-position of the pyrrolidinone ring is a well-established structural determinant for enhanced nootropic potency. While direct comparative potency data (e.g., IC50) for this specific butyl analog is limited in primary literature, class-level inference is strong: the 4-phenyl analog (phenylpiracetam) demonstrates an estimated 30- to 60-fold increase in potency over piracetam [1]. This SAR trend strongly suggests that the 4-butyl substituent confers a distinct, and likely enhanced, pharmacological profile relative to unsubstituted or shorter-chain alkyl analogs [2].

Structure-Activity Relationship Nootropic Pharmacophore

Utility as a High-Resolution Reference Standard for Impurity Profiling

This compound is a structurally defined analog of the brivaracetam core scaffold. It is supplied and utilized as a fully characterized reference standard (e.g., Brivaracetam Impurity 52) for analytical method development and validation (AMV) [1]. Its use ensures precise quantification and identification of related substances in active pharmaceutical ingredients (APIs) and drug products, which is a critical requirement for regulatory submissions (e.g., ANDA) [2].

Analytical Method Development Reference Standard Quality Control

Strategic Application Scenarios for N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide (CAS 651311-31-8) in R&D and Quality Control


CNS Penetration Studies and Blood-Brain Barrier (BBB) Model Validation

Given its significantly elevated LogP (1.85) and reduced PSA (52.9 Ų) relative to piracetam , this compound serves as an optimal lipophilic probe for validating in vitro BBB models (e.g., MDCK-MDR1 or hCMEC/D3 transwell assays). Its physicochemical profile predicts superior passive permeability, allowing researchers to establish a reference point for high-CNS-exposure compounds within a known pharmacophore class [1].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

This compound fills a critical gap in the SAR landscape of 4-substituted racetams. Positioned between the low-potency parent piracetam and the high-potency 4-phenyl derivative, this 4-butyl analog enables systematic exploration of how incremental increases in alkyl chain length and lipophilicity modulate target engagement and downstream cognitive effects . It is an essential molecular probe for medicinal chemists optimizing CNS drug candidates [1].

Analytical Method Development and Validation (AMV) for Brivaracetam-Related Substances

As a structurally characterized impurity standard (e.g., Brivaracetam Impurity 52), this compound is indispensable for developing and validating robust HPLC or LC-MS methods for the quantification of related substances in brivaracetam API and finished dosage forms . Its use ensures that analytical methods meet the sensitivity and specificity requirements outlined in regulatory guidelines (ICH Q3A/Q3B) [1].

Reference Standard for Pharmacokinetic (PK) and Metabolic Stability Assays

The compound's distinct molecular weight (198.26 g/mol) and unique fragmentation pattern make it an excellent internal standard or calibration reference for LC-MS/MS assays designed to quantify structurally related racetams in biological matrices (e.g., plasma, brain homogenate). Its availability as a high-purity, well-characterized standard ensures accuracy and reproducibility in preclinical PK and drug metabolism studies .

Technical Documentation Hub

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